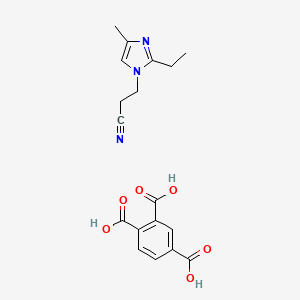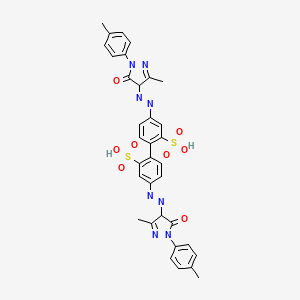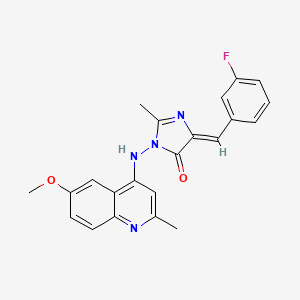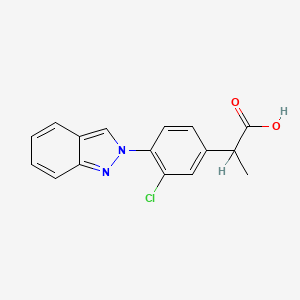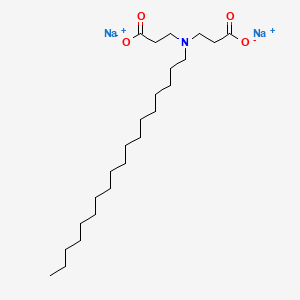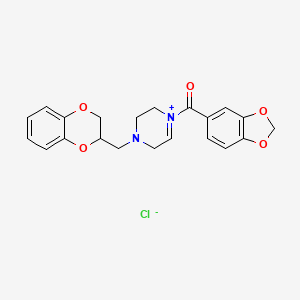
2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime is a complex organic compound with a molecular formula of C14H14N3O4S. This compound is known for its unique chemical structure, which includes a pyridine ring, a carboxaldehyde group, and an oxime functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime typically involves the reaction of 2-pyridinecarboxaldehyde with p-toluenesulfonyl isocyanate and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted pyridine compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to interact with biological molecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarboxaldehyde: A simpler compound with similar reactivity but lacking the oxime and sulfonylcarbamoyl groups.
Picolinaldehyde: Another pyridine derivative with similar chemical properties.
Nicotinaldehyde: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime is unique due to the presence of the oxime and sulfonylcarbamoyl groups, which enhance its reactivity and potential biological activities. These functional groups allow for a wider range of chemical reactions and interactions with biological molecules compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
102206-49-5 |
|---|---|
Molekularformel |
C14H13N3O4S |
Molekulargewicht |
319.34 g/mol |
IUPAC-Name |
[(E)-pyridin-2-ylmethylideneamino] N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C14H13N3O4S/c1-11-5-7-13(8-6-11)22(19,20)17-14(18)21-16-10-12-4-2-3-9-15-12/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI-Schlüssel |
XLQIWRQCDGJBRU-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)O/N=C/C2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)ON=CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



